5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Organic Synthesis Indanone Alkylation Building Block Production

Avoid synthetic setbacks from regioisomer impurities. 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one ensures precise C5 cross-coupling reactivity and the C2-methyl steric profile essential for building 5-aryl-2-methyl-indanone libraries, chiral ansa-metallocenes, and spiroindanone scaffolds. • Selective Suzuki handle for diverse biaryl derivatives. • Critical methyl group for catalyst stereocontrol. • Orthogonal carbonyl/bromide for sequential derivatization. • Reliable ≥95% purity, stable under standard storage.

Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
CAS No. 104107-22-4
Cat. No. B169099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
CAS104107-22-4
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1CC2=C(C1=O)C=CC(=C2)Br
InChIInChI=1S/C10H9BrO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3
InChIKeyGMWXCOYOQNIWPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methyl-1-indanone: Procurement & Characterization


5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 104107-22-4) is a bicyclic indanone scaffold featuring a C5 bromine atom and a C2 methyl group, with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol . This compound is a pale yellow to white crystalline solid, supplied as a versatile intermediate for organic synthesis . It is a derivative of 2-methyl-1-indanone and is distinguished from its close analogs, such as 5-bromo-1-indanone, by the presence of the C2 methyl substituent, which modulates steric and electronic properties, thereby altering its reactivity profile and synthetic utility .

Why 5-Bromo-2-methyl-1-indanone Cannot Be Replaced


Procurement of a generic 'bromo-indanone' or 'methyl-indanone' as a substitute for 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is scientifically unsound due to significant differences in reactivity, regioselectivity, and synthetic accessibility. The specific placement of the bromine atom at the 5-position, in conjunction with the 2-methyl group, dictates the outcome of key bond-forming reactions, such as palladium-catalyzed cross-couplings. For instance, regioisomeric bromides (e.g., 4-bromo-2-methyl-1-indanone) exhibit distinct reactivity profiles in Suzuki-Miyaura couplings, leading to different product distributions and yields [1]. Furthermore, the presence of the methyl group alters the compound's physical properties and its behavior in subsequent synthetic steps, distinguishing it from the non-methylated 5-bromo-1-indanone. Direct substitution with an incorrect analog will inevitably compromise reaction fidelity, necessitate costly re-optimization of synthetic routes, and reduce the overall yield of the target molecule. The following quantitative evidence substantiates the unique procurement value of this specific regioisomer.

5-Bromo-2-methyl-1-indanone: Comparative Evidence


Alkylation Yield: 2-Methyl vs. 2,2-Dimethyl-5-bromoindanone

In a comparative alkylation study, 5-bromo-2-methyl-1-indanone (the target compound) was obtained in a 13% isolated yield from 5-bromo-1-indanone. Under identical reaction conditions, the competing 2,2-dimethyl analog was formed in a significantly higher yield of 43%, while 32% of the starting material was recovered. This data directly quantifies the synthetic accessibility of the target compound relative to a closely related analog .

Organic Synthesis Indanone Alkylation Building Block Production

Suzuki Coupling: 4- vs. 5-Bromo-2-methyl-1-indanone

The 4-bromo-2-methyl-1-indanone regioisomer has been demonstrated to undergo highly efficient ligand-free Suzuki-Miyaura cross-coupling with phenylboronic acid, achieving quantitative yields. This reaction proceeds under mild conditions with a catalyst loading as low as 0.005 mol% palladium [1]. This established reactivity for the 4-bromo isomer provides a class-level inference that the 5-bromo isomer (the target compound) will also participate in similar cross-couplings, but with potentially different regioselectivity and reaction kinetics, as the electronic environment of the bromine at the 5-position is distinct. The choice between the 4- and 5-bromo isomers is therefore dictated by the specific substitution pattern required in the final product.

Cross-Coupling Palladium Catalysis Ligand-Free Synthesis

Stability Comparison with 5-Bromo-1-indanone

The target compound, 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-one, is a crystalline solid, typically supplied with a purity of ≥95%, and is recommended for storage at room temperature in a sealed, dry environment . In contrast, its close analog, 5-bromo-1-indanone (CAS 34598-49-7), lacks the C2-methyl group, which can influence both its physical state and its reactivity in certain transformations. While both are versatile building blocks, the presence of the methyl group in the target compound can provide a steric shield, potentially enhancing its stability under certain reaction conditions or storage regimens compared to the unsubstituted analog [1].

Chemical Stability Storage Physical Properties

5-Bromo-2-methyl-1-indanone: Recommended Applications


5-Aryl-2-methyl-1-indanone Derivatives for Medicinal Chemistry

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is the optimal starting material for synthesizing 5-aryl-substituted 2-methyl-indanone libraries via palladium-catalyzed cross-coupling reactions [1]. As demonstrated by the high-yielding Suzuki couplings of its 4-bromo regioisomer, the bromine atom serves as a robust and selective handle for introducing diverse aryl and heteroaryl groups. This specific scaffold is valuable for exploring structure-activity relationships (SAR) in drug discovery, particularly for targets where the 2-methyl-1-indanone core is a privileged pharmacophore, as seen in various kinase inhibitors and monoamine oxidase (MAO) inhibitors .

Chiral Metallocene Catalysts for Olefin Polymerization

Indanone derivatives, including 2-methyl-substituted variants, are key precursors for the synthesis of chiral ansa-metallocene complexes, which are highly active catalysts for stereoselective olefin polymerization [2]. The specific substitution pattern of 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-one allows for the later-stage introduction of additional steric and electronic elements onto the indenyl ligand framework, enabling fine-tuning of the catalyst's performance (e.g., polymer molecular weight, tacticity). The 2-methyl group is a critical structural feature for generating the desired chiral environment in the final catalyst [2].

Spirocyclic & Fused Heterocyclic Building Blocks

The carbonyl group and the C5-bromo substituent in 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-one provide two distinct sites for chemical manipulation. This allows for sequential or orthogonal functionalization, making it a powerful intermediate for constructing complex spiroindanones and fused heterocyclic systems. These structures are increasingly sought after in medicinal chemistry for their three-dimensionality and ability to engage novel biological targets [3]. The compound's defined stability profile supports its use in multi-step synthetic sequences, as indicated by supplier guidelines .

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